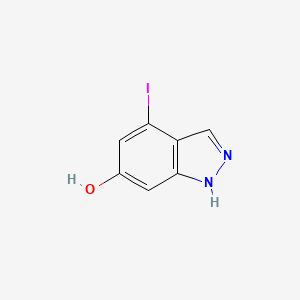

4-Iodo-1H-indazol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFYXWJLUFVPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646421 | |

| Record name | 4-Iodo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887570-29-8 | |

| Record name | 4-Iodo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 4-Iodo-1H-indazol-6-ol

Therefore, this guide will proceed by leveraging established principles of organic chemistry and drawing parallels from closely related, well-documented indazole analogues. The methodologies and properties described herein are predictive and based on expert analysis of the indazole scaffold's known reactivity. This document is intended to serve as a strategic guide for a researcher approaching the synthesis and potential application of 4-Iodo-1H-indazol-6-ol, rather than a summary of existing data.

Part 1: Overview and Strategic Importance

This compound is a halogenated heterocyclic compound featuring an indazole core. The indazole scaffold is of significant interest to the pharmaceutical industry, recognized as a "privileged structure." This is due to its ability to mimic the indole nucleus while offering unique hydrogen bonding capabilities through its two nitrogen atoms, making it a frequent component in kinase inhibitors and other therapeutic agents.[1][2] The specific substitution pattern of this compound—containing a synthetically versatile iodine atom at the C4 position and a hydroxyl group at C6—positions it as a potentially valuable building block for the creation of diverse chemical libraries aimed at drug discovery.

The iodine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The phenolic hydroxyl group can modulate the electronic properties of the ring, influence solubility, and serve as a hydrogen bond donor in interactions with biological targets.

Physicochemical Properties (Predicted)

Below is a table of predicted physicochemical properties for this compound. These values are computationally derived and await experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₅IN₂O | |

| Molecular Weight | 276.03 g/mol | |

| Appearance | Likely an off-white to light brown solid | Based on similar hydroxy- and iodo-indazoles. |

| pKa (Phenolic OH) | ~8-10 | The electron-withdrawing nature of the iodo and pyrazole ring would likely lower the pKa relative to phenol. |

| LogP | ~2.0 - 2.5 | Calculated based on fragment contributions. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | The hydroxyl group enhances polarity compared to unsubstituted iodoindazoles. |

| CAS Number | 1000343-53-7 |

Part 2: Proposed Synthetic Strategies

Direct synthesis of this compound has not been explicitly reported. However, two primary retrosynthetic pathways can be proposed based on established indazole chemistry.

Strategy A: Electrophilic Iodination of a Precursor

This approach begins with the commercially available 1H-indazol-6-ol and introduces the iodine atom via electrophilic aromatic substitution.

Caption: Key reaction pathways for functionalizing this compound.

-

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. [1]This allows for the modular installation of aryl, heteroaryl, amine, and alkynyl groups at the C4 position, which is a common strategy for exploring the structure-activity relationship (SAR) in drug discovery programs. The electron-donating hydroxyl group at C6 might slightly decrease the rate of oxidative addition compared to an unsubstituted iodoindazole, but the C-I bond is generally reactive enough for these transformations to proceed efficiently.

-

Reactivity of the Hydroxyl Group: The phenolic hydroxyl at C6 can be alkylated or acylated to introduce further diversity. It can also be converted to a triflate, which can then participate in its own cross-coupling reactions, offering a dual-handle for scaffold elaboration.

-

N-H Reactivity: The indazole nitrogen atoms can be alkylated or arylated. It's important to note that such reactions can produce a mixture of N1 and N2 isomers, the ratio of which is influenced by the substituent at C7 (in this case, hydrogen) and the reaction conditions.

Part 4: Predicted Spectroscopic Profile

While experimental data is unavailable, a predicted spectroscopic profile can be outlined to aid in the characterization of this molecule if it were synthesized.

| Technique | Predicted Observations |

| ¹H NMR (in DMSO-d₆) | - N-H Proton: A broad singlet, likely > 12 ppm. - O-H Proton: A broad singlet, likely between 9-11 ppm. - Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm). Expect two doublets (H5 and H7) and a singlet (H3). The H5 and H7 protons would show small meta-coupling. |

| ¹³C NMR (in DMSO-d₆) | - C-I Carbon: A signal at a relatively low field (approx. 90-100 ppm) due to the heavy atom effect of iodine. - C-OH Carbon: A signal at a high field in the aromatic region (approx. 155-160 ppm). - Other aromatic carbons would appear in the typical 110-140 ppm range. |

| Mass Spec (ESI) | - [M+H]⁺: Expected at m/z 277.95 - [M-H]⁻: Expected at m/z 275.93 |

| IR (KBr Pellet) | - O-H Stretch: Broad band around 3200-3400 cm⁻¹. - N-H Stretch: Sharp to broad band around 3100-3300 cm⁻¹. - C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region. - C-I Stretch: Typically in the far-IR region (< 600 cm⁻¹). |

Part 5: Applications in Medicinal Chemistry - A Forward Look

Given the prevalence of the indazole scaffold in approved drugs and clinical candidates, this compound represents a promising, albeit unexplored, starting point for new drug discovery campaigns.

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted indazole core to interact with the hinge region of the ATP binding pocket. The N-H and one of the nitrogen atoms of the pyrazole ring act as hydrogen bond donors and acceptors, respectively. The 4-iodo position provides a vector for introducing substituents that can target the solvent-exposed region or deeper pockets of the kinase.

-

Bioisostere for Phenol: The indazol-6-ol moiety can be considered a bioisostere of a substituted phenol. [2]This is advantageous because the indazole ring is generally less prone to the metabolic oxidation that plagues many phenolic compounds, potentially leading to improved pharmacokinetic profiles. [2]

Conclusion

This compound stands as a molecule of high potential, strategically poised for exploitation in medicinal chemistry. While a lack of published data necessitates a predictive and strategic approach, the well-understood chemistry of the indazole core provides a robust framework for its synthesis and derivatization. The synthetic routes and reactivity patterns outlined in this guide are intended to provide a solid foundation for researchers to begin the exploration of this promising, yet uncharted, chemical entity. The successful synthesis and characterization of this compound would be a valuable contribution to the field, expanding the toolbox of building blocks available for the development of novel therapeutics.

References

- Information on the synthesis and characterization of various indazole derivatives can be found in general organic chemistry literature and specialized reviews on heterocyclic synthesis. Specific protocols for the target molecule were not found.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

Sources

4-Iodo-1H-indazol-6-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Iodo-1H-indazol-6-ol

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway for this compound, a valuable intermediate for drug discovery and development. Direct electrophilic iodination of the indazole-6-ol core is synthetically challenging due to poor regioselectivity. Therefore, this guide details a more strategic, multi-step approach that ensures precise installation of the iodo-substituent at the C4 position. The pathway leverages a regiocontrolled nitration, a classical indazole ring formation via reductive cyclization, and culminates in a high-yielding Sandmeyer reaction. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just a protocol, but a causal explanation for the experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Rationale and Retrosynthetic Analysis

The primary challenge in synthesizing this compound lies in achieving the desired 1,4,6-trisubstitution pattern on the bicyclic indazole core. Direct iodination of 1H-indazol-6-ol would likely yield a mixture of isomers, with substitution occurring at more electronically activated positions. To overcome this, a retrosynthetic strategy was devised wherein the key C-I bond is formed in the final step from a C-N bond, leveraging the reliability and regiochemical precision of the Sandmeyer reaction.[2]

This approach pinpoints 4-amino-1H-indazol-6-ol as the key precursor. This amino-indazole can be accessed from a corresponding nitro-analogue, 4-nitro-1H-indazol-6-ol, via standard reduction methods.[3] The synthesis of the 4-nitro-1H-indazol-6-ol core itself is envisioned through a cyclization of a highly functionalized benzene ring, specifically 2-methyl-3,5-dinitrophenol, which can be prepared from commercially available starting materials. This multi-step pathway provides maximal control over the regiochemical outcome at each stage.

Proposed Synthetic Pathway

The forward synthesis is designed as a four-step sequence, starting from 2-methyl-5-nitrophenol. Each step is built upon well-established and reliable chemical transformations.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-3,5-dinitrophenol

The initial step involves the regioselective nitration of 2-methyl-5-nitrophenol. The existing nitro group and hydroxyl group direct the incoming electrophile (NO₂⁺) to the C3 position.

Protocol:

-

To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add 2-methyl-5-nitrophenol (20.0 g, 0.13 mol) in portions, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid (10.0 mL, 0.24 mol) to concentrated sulfuric acid (20 mL) at 0 °C.

-

Add the cold nitrating mixture dropwise to the phenol solution over 1 hour, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

-

The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus, and then dried under vacuum.

-

The crude product can be recrystallized from an ethanol/water mixture to afford pure 2-methyl-3,5-dinitrophenol.

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-5-nitrophenol | Commercially Available |

| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | [4] |

| Temperature | 0-5 °C | - |

| Expected Yield | 75-85% | Estimated |

| Product | 2-Methyl-3,5-dinitrophenol | - |

Step 2: Synthesis of 4-Nitro-1H-indazol-6-ol via Reductive Cyclization

This transformation is the key ring-forming step. It involves a selective reduction of the C3-nitro group (ortho to the methyl group) to an amine, followed by an in-situ diazotization and cyclization to form the indazole ring.

Protocol:

-

Suspend 2-methyl-3,5-dinitrophenol (15.0 g, 75.7 mmol) in water (150 mL).

-

Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (27.3 g, 113.5 mmol) in water (50 mL) and add it dropwise to the suspension over 30 minutes.

-

Heat the mixture to 60-70 °C and stir for 4 hours. The reaction progress can be monitored by TLC. This step forms the intermediate 2-amino-6-methyl-4-nitrophenol.

-

Cool the resulting dark solution to 0-5 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid (30 mL) to the cooled solution.

-

Add a solution of sodium nitrite (5.7 g, 82.5 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

-

Allow the mixture to warm to room temperature and stir overnight.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to give 4-nitro-1H-indazol-6-ol.

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-3,5-dinitrophenol | - |

| Key Reagents | Na₂S·9H₂O, NaNO₂, HCl | [5] |

| Temperature | 0-70 °C | - |

| Expected Yield | 60-70% | Estimated |

| Product | 4-Nitro-1H-indazol-6-ol | - |

Step 3: Reduction of 4-Nitro-1H-indazol-6-ol to 4-Amino-1H-indazol-6-ol

The conversion of the nitro group at the C4 position to a primary amine is a critical step to prepare the substrate for the final Sandmeyer reaction. Reduction using stannous chloride (SnCl₂) in an acidic medium is a classic and effective method.[3][6]

Protocol:

-

Suspend 4-nitro-1H-indazol-6-ol (10.0 g, 51.8 mmol) in concentrated hydrochloric acid (100 mL) in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (58.4 g, 259 mmol) in concentrated hydrochloric acid (50 mL) portion-wise, with stirring. The reaction is exothermic and may require external cooling to maintain a temperature below 50 °C.

-

After the addition is complete, heat the mixture to 60 °C and stir for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 8-9. The tin salts will precipitate.

-

Filter the mixture through a pad of Celite to remove the inorganic salts.

-

Extract the aqueous filtrate with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-amino-1H-indazol-6-ol.

| Parameter | Value | Reference |

| Starting Material | 4-Nitro-1H-indazol-6-ol | - |

| Key Reagents | SnCl₂·2H₂O, Conc. HCl | [7] |

| Alternative Reagent | H₂ (g), Pd/C in Ethanol/Methanol | [8] |

| Temperature | 60 °C | - |

| Expected Yield | 80-90% | [6] |

| Product | 4-Amino-1H-indazol-6-ol | - |

Step 4: Sandmeyer Reaction for the Synthesis of this compound

This final step is a cornerstone of aromatic chemistry, allowing for the clean conversion of the 4-amino group into the target 4-iodo functionality via a diazonium salt intermediate.[9][10]

Protocol:

-

Suspend 4-amino-1H-indazol-6-ol (5.0 g, 30.6 mmol) in a mixture of water (50 mL) and concentrated sulfuric acid (10 mL) in a flask cooled to 0 °C.

-

Prepare a solution of sodium nitrite (2.3 g, 33.7 mmol) in cold water (10 mL).

-

Add the sodium nitrite solution dropwise to the indazole suspension while maintaining the temperature between 0 and 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[11]

-

In a separate flask, dissolve potassium iodide (KI) (7.6 g, 45.9 mmol) in water (25 mL) and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

To quench any excess iodine, add a small amount of saturated sodium thiosulfate solution until the dark color dissipates.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Amino-1H-indazol-6-ol | - |

| Key Reagents | NaNO₂, H₂SO₄, KI | [2] |

| Temperature | 0-5 °C to Room Temp. | - |

| Expected Yield | 70-85% | Estimated |

| Product | This compound | - |

Mechanistic Insight: The Sandmeyer Reaction

The reliability of the final step hinges on the well-understood mechanism of the Sandmeyer reaction. The process begins with the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group.

Caption: Mechanism of the Sandmeyer iodination step.

The reaction is initiated by the formation of a nitrosonium ion (NO⁺) from sodium nitrite and acid.[12] The amine attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the stable diazonium salt is formed.[9] In the presence of the iodide ion (I⁻), a single-electron transfer (SET) likely occurs, generating an aryl radical, dinitrogen gas (a superb leaving group), and an iodine radical. These radicals then combine to form the final C-I bond.[10]

Conclusion

This guide outlines a logical, robust, and regiochemically controlled pathway for the synthesis of this compound. By avoiding the pitfalls of direct iodination and instead employing a strategy centered around the formation of a 4-aminoindazole precursor, this method provides a reliable route to a valuable building block for pharmaceutical research. The detailed protocols and mechanistic explanations are intended to provide chemists with the necessary tools to successfully implement this synthesis in a laboratory setting.

References

- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.

- ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?

- ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol.

- PubMed. (n.d.). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum.

- Taylor & Francis Online. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.

- ChemicalBook. (n.d.). 4-Nitro-1H-indazole synthesis.

- BenchChem. (n.d.). 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4.

- ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF.

- ResearchGate. (n.d.). (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.

- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.

- ChemSynthesis. (n.d.). 6-methoxy-7-nitro-2H-indazol-2-ol.

- ChemSynthesis. (n.d.). 6-methoxy-3-methyl-1-(4-nitrophenyl)-1H-indazole.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link].

- National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link].

- Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.

- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link].

- Organic Syntheses. (n.d.). Indazole.

- ResearchGate. (n.d.). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts.

- National Institutes of Health. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.

- University of Southern Mississippi. (n.d.). Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones.

- National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.

- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Royal Society of Chemistry. (n.d.). Site-selective synthesis of indanyl-substituted indole derivatives via 1,3-dithiane induced Nazarov cyclization.

- BYJU'S. (n.d.). Diazotization Reaction Mechanism.

- PubMed. (2013). Synthesis of substituted indoline and carbazole by benzyne-mediated cyclization-functionalization.

-

Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link].

- BenchChem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.

- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.

- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.

- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- BenchChem. (n.d.). 4-Amino-1H-indazole-6-carboxylic Acid.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.

- Google Patents. (n.d.). RU2488575C1 - Method of producing 2,4-dinitrophenol.

- Science Madness. (2015). Facile, Efficient nitration of Phenol to 2,4-dinitrophenol.

- PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. RU2488575C1 - Method of producing 2,4-dinitrophenol - Google Patents [patents.google.com]

- 5. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diazotisation [organic-chemistry.org]

- 12. byjus.com [byjus.com]

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 4-Iodo-1H-indazol-6-ol

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on this compound. As this compound is not cataloged with a unique CAS number and appears to be a novel chemical entity, this guide synthesizes information from closely related, well-documented analogs to provide a foundational understanding. We will cover the significance of the indazole scaffold in medicinal chemistry, detail the properties of key structural analogs, propose a viable synthetic strategy for the target molecule, predict its physicochemical and spectroscopic characteristics, and discuss its potential applications in drug discovery. This guide is intended to serve as a robust starting point for researchers interested in the synthesis and utilization of this and similar substituted indazoles.

The 1H-indazole ring system is a bicyclic heterocycle that is isosteric with indole and recognized as a "privileged scaffold" in drug discovery.[1] Its unique structure, featuring both a hydrogen bond donor (N-H) and acceptor (pyrazole N2), allows it to form critical interactions with a wide array of biological targets, most notably the hinge region of protein kinases.[2] This has led to the development of numerous indazole-containing therapeutics. Diversely substituted indazoles exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[2][3]

Several FDA-approved drugs are built upon the indazole core, underscoring its therapeutic importance:

-

Axitinib (Inlyta®): A potent kinase inhibitor used in the treatment of renal cell carcinoma.

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma.

-

Niraparib (Zejula®): A PARP inhibitor for the treatment of ovarian cancer.

-

Bendazac: A non-steroidal anti-inflammatory drug (NSAID).

The strategic placement of substituents on the indazole ring is a key element in modulating potency, selectivity, and pharmacokinetic properties. The target of this guide, this compound, combines three key functional motifs: the indazole core, a phenolic hydroxyl group, and an iodine atom, each conferring distinct chemical properties and potential for further functionalization.

Foundational Analogs: Properties and Precedents

To build a profile for this compound, we must first understand its constituent parts through the analysis of well-characterized analogs.

Iodo-Substituted Indazoles

The introduction of an iodine atom onto the indazole scaffold provides a crucial handle for synthetic elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the construction of complex molecular architectures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| 4-Iodo-1H-indazole | 885522-11-2 | C₇H₅IN₂ | 244.03 | Intermediate; Inhibitor of neuronal nitric oxide synthase[4] |

| 6-Iodo-1H-indazole | 261953-36-0 | C₇H₅IN₂ | 244.03 | Key intermediate in the synthesis of Axitinib[5][6] |

6-Iodo-1H-indazole is a commercially available, light yellow to brown crystalline powder with a melting point of 207-211 °C.[5][7] It is a versatile building block in pharmaceutical synthesis.[7]

Hydroxylated Indazoles

The hydroxyl group at the C-6 position significantly influences the electronic properties of the ring and provides a site for hydrogen bonding or further derivatization. While 1H-indazol-6-ol is the direct precursor, its N-methylated analog is well-documented.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Hazards |

| 1-Methyl-1H-indazol-6-ol | 118933-92-9 | C₈H₈N₂O | 148.16 | H302, H315, H319, H335[3] |

| 1H-Indazol-6-amine | 6967-12-0 | C₇H₇N₃ | 133.15 | H302, H315, H319, H335[5] |

1H-Indazol-6-amine serves as a practical synthetic precursor to 1H-indazol-6-ol.

Proposed Synthetic Pathway for this compound

As direct synthesis data is unavailable, we propose a logical, multi-step synthetic strategy based on established organometallic and heterocyclic chemistry principles. The primary challenge is the regioselective installation of the iodine atom at the C-4 position. Direct electrophilic iodination of 1H-indazol-6-ol is predicted to be unselective, as the strong ortho-, para-directing effect of the C-6 hydroxyl group would favor substitution at the C-5 and C-7 positions. Therefore, a more robust strategy involves the construction of the indazole ring from a pre-functionalized aromatic precursor.

Proposed Synthesis Workflow

The proposed route begins with a commercially available, substituted aniline and proceeds through a classical indazole ring formation, followed by deprotection.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Iodo-6-methoxy-1H-indazol-3-amine from 2-Amino-3-iodo-5-methoxybenzonitrile

This step involves the cyclization of an appropriately substituted o-aminobenzonitrile, a common route to 3-aminoindazoles.

-

Diazotization: Dissolve 2-amino-3-iodo-5-methoxybenzonitrile (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

-

Reductive Cyclization: To the cold diazonium salt solution, add a solution of tin(II) chloride (SnCl₂, ~3.0 eq) in concentrated HCl dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Basify the reaction mixture carefully with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the crude product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 4-iodo-6-methoxy-1H-indazol-3-amine.

Causality: This classical indazole synthesis relies on the formation of a diazonium salt from the aniline, which is then reduced in situ. The resulting hydrazine intermediate undergoes spontaneous intramolecular cyclization onto the nitrile group to form the stable 3-aminoindazole ring system.

Step 2: Deamination of 4-Iodo-6-methoxy-1H-indazol-3-amine to 4-Iodo-6-methoxy-1H-indazole

This step removes the C-3 amino group via a subsequent diazotization followed by reductive deamination.

-

Diazotization: Dissolve the 3-aminoindazole from the previous step (1.0 eq) in a mixture of sulfuric acid and water and cool to 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir for 1 hour at low temperature.

-

Reductive Deamination: Add hypophosphorous acid (H₃PO₂, ~5-10 eq) to the reaction mixture and allow it to warm to room temperature. Stir overnight.

-

Neutralize the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to afford 4-iodo-6-methoxy-1H-indazole.

Causality: The diazonium salt formed from the 3-amino group is unstable and can be readily replaced. Hypophosphorous acid is a classic reagent for the reductive removal of diazonium groups, replacing it with a hydrogen atom.

Step 3: Demethylation to Yield this compound

The final step is the cleavage of the methyl ether protecting group to reveal the phenolic hydroxyl.

-

Dissolve 4-iodo-6-methoxy-1H-indazole (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add boron tribromide (BBr₃, ~1.5-2.0 eq, typically as a 1M solution in DCM) dropwise.

-

Allow the reaction to stir and slowly warm to room temperature over several hours.

-

Carefully quench the reaction by the slow addition of methanol or water.

-

Neutralize the mixture, extract with ethyl acetate, and purify by column chromatography to yield the final product, this compound.

Causality: Boron tribromide is a powerful Lewis acid that selectively coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond to liberate the free phenol.

Predicted Physicochemical and Spectroscopic Profile

The following properties for this compound are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic |

| CAS Number | Not Assigned |

| Molecular Formula | C₇H₅IN₂O |

| Molecular Weight | 260.03 g/mol |

| Appearance | Off-white to light brown solid |

| pKa | ~8-9 (phenolic OH), ~12-13 (indazole N-H) |

| LogP | ~2.0 - 2.5 |

| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water |

Predicted Spectroscopic Data:

-

¹H NMR (in DMSO-d₆):

-

A broad singlet for the NH proton (~13 ppm).

-

A singlet for the phenolic OH (~9-10 ppm).

-

A singlet for the C3-H (~8 ppm).

-

Two aromatic singlets or narrow doublets for C5-H and C7-H (~7-7.5 ppm).

-

-

¹³C NMR (in DMSO-d₆):

-

Signals for 7 distinct carbons.

-

The C-I carbon (C4) would be at low field (~90-100 ppm).

-

The C-OH carbon (C6) would be at high field for an aromatic carbon (~150-155 ppm).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ ion at m/z 260.9.

-

Characteristic isotope pattern for iodine.

-

Projected Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a highly attractive scaffold for medicinal chemistry and chemical biology.

Caption: Potential applications of this compound.

-

Fragment-Based Drug Discovery (FBDD): The molecule's low molecular weight and presence of key interaction motifs (H-bond donor/acceptor, phenolic OH) make it an ideal candidate for FBDD screening campaigns, particularly against protein kinases.

-

Intermediate for Kinase Inhibitors: The iodine at the C-4 position is a versatile synthetic handle. It can be readily converted via palladium-catalyzed cross-coupling reactions to introduce a variety of aryl or alkyl groups, which can be used to target specific pockets in an enzyme's active site.

-

Chemical Probe Development: The scaffold can be elaborated into chemical probes to study specific enzyme families. For instance, the hydroxyl group could be used as an attachment point for fluorescent tags or affinity labels after the core inhibitor has been optimized.

Safety and Handling

While no specific safety data exists for this compound, the known hazards of its analogs suggest that it should be handled with care.[3][5][6]

-

Hazard Classification (Predicted):

-

Harmful if swallowed (Acute Toxicity, Oral).

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

-

Avoid inhalation of dust. Use a respirator if handling large quantities.

-

Avoid contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Consider storing under an inert atmosphere (e.g., Argon) to prevent potential degradation.

-

References

-

Yuan, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(9), 2163. Available at: [Link]

-

PubChem. (n.d.). 1H-Indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-indazol-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-iodo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Hoang, M. T., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Sharma, P., et al. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(19), 5985. Available at: [Link]

-

GSRI. (n.d.). 4-IODO-1H-INDAZOLE. Global Substance Registration System. Retrieved from [Link]

-

Jin, T., et al. (2008). An Efficient, Facile, and General Synthesis of 1H-Indazoles by 1,3-dipolar Cycloaddition of Arynes with Diazomethane Derivatives. Angewandte Chemie International Edition, 47(39), 7319-7321. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 5. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

4-Iodo-1H-indazol-6-ol molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-Iodo-1H-indazol-6-ol

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in potent therapeutic agents, particularly protein kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of a specific, functionalized derivative, this compound. While data on this exact molecule is not widespread, this paper, intended for researchers and drug development professionals, constructs a robust framework for its synthesis and structural elucidation based on established chemical principles and data from closely related analogues. We will explore a proposed regioselective synthesis, detail the multi-technique approach required for unambiguous structural confirmation, and present its predicted physicochemical properties. The insights herein serve as a foundational resource for leveraging this promising intermediate in drug discovery programs.

Part 1: The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. It primarily exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[2] The unique arrangement of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen) allows indazoles to mimic the interactions of key amino acid residues in protein active sites, such as the hinge region of kinases.

This versatile scaffold has been successfully employed in numerous approved drugs. For instance, Axitinib (Inlyta®) is a potent VEGFR inhibitor used in cancer therapy, built upon a 6-substituted-1H-indazole core.[3][4] The indazole nucleus often serves as a bioisostere for structures like indole or phenol, offering advantages in metabolic stability and synthetic tractability.[1] The introduction of halogen atoms, such as iodine, and hydroxyl groups onto the indazole core is a critical strategy for modulating the molecule's electronic properties, lipophilicity, and potential for forming additional interactions with biological targets, thereby fine-tuning its pharmacological profile.

Part 2: Synthesis Strategy: A Regioselective Approach

The synthesis of specifically substituted indazoles requires careful planning to control regioselectivity. Direct electrophilic iodination of the 1H-indazol-6-ol precursor is highly challenging and unlikely to be selective for the C4 position. Such a reaction would likely yield a complex mixture of isomers, including substitution at the more electronically activated C3, C5, or C7 positions, posing significant purification challenges.[5]

Therefore, a more robust and controllable indirect strategy is necessary. A proposed and highly reliable method is the Sandmeyer reaction, proceeding through a 4-amino intermediate. This classical organochemical transformation provides excellent regiochemical control for the introduction of the iodine atom.

Proposed Synthetic Workflow

The logical pathway to this compound begins with the commercially available 1H-indazol-6-ol. The strategy involves nitration at the C4 position, followed by reduction of the nitro group to an amine, and finally, a diazotization-iodination sequence.

Caption: Proposed regioselective synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-1H-indazol-6-ol

-

Cool a stirring solution of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 1H-indazol-6-ol in portions, ensuring the temperature remains below 10 °C. Stir until fully dissolved.

-

Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, maintaining the internal temperature below 5 °C. The choice of a strong acid medium is crucial to protonate the pyrazole ring, deactivating it towards electrophilic attack and directing nitration to the electron-rich benzene ring.

-

After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice, causing the nitro-substituted product to precipitate.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction to 4-Amino-1H-indazol-6-ol

-

Suspend the crude 4-Nitro-1H-indazol-6-ol in ethanol or concentrated hydrochloric acid.

-

Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), portion-wise. This is a classic and effective method for the reduction of aromatic nitro groups.

-

Heat the mixture to reflux and stir for several hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the amino product.

-

Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography if necessary.

Step 3: Diazotization and Sandmeyer Reaction to this compound

-

Suspend 4-Amino-1H-indazol-6-ol in an aqueous solution of a non-nucleophilic acid like hydrochloric or sulfuric acid and cool to 0-5 °C. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt can be confirmed using starch-iodide paper.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (evolution of N₂ gas) will be observed as the diazonium group is displaced by iodide.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The crude product often precipitates from the solution. Filter the solid, wash with cold water, and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

-

Purify the final product by recrystallization or column chromatography to yield pure this compound.

Part 3: Molecular Structure Elucidation

Confirming the molecular structure of a novel compound is a non-negotiable step that relies on the synergistic application of multiple analytical techniques. No single method is sufficient; instead, a confluence of data from NMR, MS, and IR spectroscopy provides the necessary evidence for an unambiguous assignment.

Caption: Integrated workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals confirming the substitution pattern. We predict:

-

A singlet for the proton at the C3 position.

-

Two singlets (or narrow doublets with a small meta-coupling) for the aromatic protons at the C5 and C7 positions. Their specific chemical shifts will be influenced by the adjacent iodo and hydroxyl groups.

-

A broad singlet for the N1-H proton, which is exchangeable with D₂O.

-

A singlet for the O-H proton, also exchangeable.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the iodine (C4) will show a characteristically shielded chemical shift compared to its protonated analogue.

Standard Protocol:

-

Dissolve 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[6] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to clearly observe exchangeable N-H and O-H protons.

-

Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[6]

-

Reference chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

-

Expected Result: The analysis should yield a molecular ion peak corresponding to the exact mass of C₇H₅IN₂O. The high precision of HRMS (typically to four decimal places) allows for the unambiguous determination of the molecular formula.

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic M+1 peak pattern, which aids in confirming its presence in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

Expected Peaks:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

-

A sharp to medium absorption band around 3100-3300 cm⁻¹ for the N-H stretch.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

X-ray Crystallography

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the ultimate, definitive proof of its three-dimensional structure. This technique would not only confirm the connectivity of the atoms but also reveal crucial information about intermolecular interactions in the solid state, such as hydrogen bonding networks involving the hydroxyl and indazole N-H groups. Studies on related halogenated heterocycles have shown they can form various supramolecular motifs like catemers or trimers, which can influence physical properties like melting point and solubility.[7][8]

Part 4: Physicochemical Properties and Data Summary

The following table summarizes the calculated and expected physicochemical properties of this compound. These values are critical for drug development professionals to predict its behavior in biological systems and to plan for formulation studies.

| Property | Value | Source |

| Molecular Formula | C₇H₅IN₂O | Calculated |

| Molecular Weight | 276.03 g/mol | Calculated |

| Appearance | Off-white to light brown solid | Predicted |

| Predicted Boiling Point | ~480 °C | Analogous Data |

| Predicted pKa | ~8.0 | Analogous Data |

| InChIKey | (Not available) | - |

| CAS Number | (Not available) | - |

Part 5: Applications and Future Directions

This compound is a highly valuable, yet underexplored, building block for chemical synthesis and drug discovery. Its strategic functionalization presents several opportunities:

-

Intermediate for Kinase Inhibitors: The iodine atom at the C4 position serves as a versatile synthetic handle. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties to build complex molecules targeting the ATP-binding site of protein kinases.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself is an ideal candidate for an FBDD screening library. The indazole core provides a proven scaffold for protein binding, while the iodine and hydroxyl groups offer vectors for fragment evolution and linking.[1]

-

Probing Molecular Interactions: The iodine atom can act as a heavy atom for crystallographic studies or as a potential halogen bond donor, an increasingly recognized non-covalent interaction in drug-receptor binding.

Future research should focus on the scale-up of the proposed synthesis, a full experimental characterization, and the exploration of its utility in the synthesis of novel bioactive compounds. The creation of a library of derivatives via cross-coupling reactions at the C4 position would be a logical next step to unlock the full therapeutic potential of this promising scaffold.

References

- ChemicalBook. 887570-20-9(4-IODO-6-HYDROXY-3-CHLORO (1H)INDAZOLE) Product Description.

- Benchchem. Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.

- ChemicalBook. 6-Iodo-1H-indazole synthesis.

- gsrs. 4-IODO-1H-INDAZOLE.

- precisionFDA. 4-IODO-1H-INDAZOLE.

- Guidechem. How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer?

- PubChem. 6-iodo-1H-indazole.

- Understanding the Synthesis and Applications of 6-Iodo-1H-indazole.

- One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediat.

- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- Guidechem. 6-Iodo-1H-indazole 261953-36-0 wiki.

-

PharmaBlock. Indazoles in Drug Discovery. Available from: [Link].

- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ResearchGate. (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profiling of 4-Iodo-1H-indazol-6-ol

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous and organic solubility of 4-Iodo-1H-indazol-6-ol, a heterocyclic compound of interest in contemporary drug discovery. Recognizing the critical role of solubility in determining the developability and bioavailability of potential therapeutic agents, this document outlines the scientific rationale and detailed experimental protocols for both kinetic and thermodynamic solubility assays. It is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical assessment of novel chemical entities. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data to inform critical decisions in the drug development pipeline.

Introduction: The Imperative of Solubility in Drug Discovery

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The solubility of any drug candidate is a paramount physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major impediment in early-stage drug development, often leading to erratic absorption, low bioavailability, and an increased likelihood of late-stage attrition.

This compound, with its fused aromatic ring system, hydroxyl group, and iodine substituent, presents a unique solubility profile. The interplay of the polar hydroxyl group, which can act as a hydrogen bond donor and acceptor, and the lipophilic iodo-substituted indazole core suggests a nuanced solubility behavior that warrants thorough investigation. This guide provides the foundational methodologies to precisely quantify this critical parameter.

Physicochemical Properties of this compound (Inferred)

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on the characteristics of similar iodo-indazole derivatives.[1][2]

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₇H₅IN₂O | Based on chemical structure |

| Molecular Weight | 276.03 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Common for similar small molecule heterocycles |

| Aqueous Solubility | Expected to be low | The presence of the large, lipophilic iodine atom and the bicyclic aromatic core are anticipated to dominate over the solubilizing effect of the single hydroxyl group. |

| Organic Solvent Solubility | Expected to be higher in polar aprotic solvents | Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective due to their ability to disrupt crystal lattice energy and engage in dipole-dipole interactions. Alcohols like methanol and ethanol may also be suitable.[3] |

Strategic Approach to Solubility Assessment

A dual-pronged approach, encompassing both kinetic and thermodynamic solubility measurements, is recommended to gain a comprehensive understanding of the solubility characteristics of this compound.

-

Kinetic Solubility: This high-throughput screening method provides a rapid assessment of the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous medium. It is particularly valuable in the early discovery phase for ranking compounds.

-

Thermodynamic Solubility: This method determines the true equilibrium solubility of a compound in a saturated solution. It is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for later-stage development and formulation.

The logical flow of these experimental workflows is depicted in the diagram below.

Caption: A logical workflow for determining kinetic and thermodynamic solubility.

Experimental Protocols

The following protocols are presented as a robust starting point and can be adapted based on specific laboratory equipment and analytical capabilities.

Materials and Reagents

-

This compound (solid powder, purity >95%)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, HPLC grade

-

Purified water (e.g., Milli-Q or equivalent)

-

Microplates (96-well)

-

Filter plates (0.45 µm)

-

HPLC vials

Protocol 1: Kinetic Solubility Determination (Shake-Flask Method)

This protocol is designed for a rapid, high-throughput assessment.

Step 1: Preparation of Stock Solution

-

Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in 100% DMSO.

-

Ensure complete dissolution by vortexing or sonication.

Step 2: Sample Preparation

-

In duplicate, add 2 µL of the 10 mM DMSO stock solution to 98 µL of PBS (pH 7.4) in the wells of a 96-well microplate. This results in a final concentration of 200 µM with 2% DMSO.

-

Seal the plate and shake at room temperature for 2 hours.

Step 3: Separation of Undissolved Compound

-

Filter the samples through a 0.45 µm filter plate into a clean collection plate.

Step 4: Quantification by HPLC-UV

-

Prepare a calibration curve of this compound in a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) at known concentrations.

-

Analyze the filtered samples by a validated HPLC-UV method. A generic starting method is provided below.

-

Determine the concentration of the dissolved compound in the filtrate against the calibration curve. This concentration is the kinetic solubility.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility.

Step 1: Sample Preparation

-

Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4).

-

Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

Step 2: Separation of Undissolved Compound

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

Step 3: Quantification by HPLC-UV

-

Dilute the filtered supernatant with a suitable solvent (e.g., 50:50 acetonitrile/water) to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using the validated HPLC-UV method.

-

Calculate the concentration in the original supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

HPLC-UV Analytical Method

The following is a general-purpose reverse-phase HPLC method suitable for the analysis of many indazole derivatives. Method optimization may be required.

-

Column: C18, 2.1 x 50 mm, 3.5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 10-90% B over 5 minutes

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

UV Detection: Wavelength of maximum absorbance (to be determined by UV scan)

The workflow for the HPLC analysis is as follows:

Caption: HPLC-UV analysis workflow for solubility determination.

Causality and Self-Validation

-

Choice of Solvents: The selection of PBS at pH 7.4 is to mimic physiological conditions. Investigating solubility at other pH values (e.g., pH 1.2 for gastric fluid and pH 6.8 for intestinal fluid) is also recommended, especially for compounds with ionizable groups. The use of DMSO for stock solutions is standard practice due to its high solubilizing power for a wide range of organic compounds.

-

Equilibrium Time: The 24-48 hour incubation for thermodynamic solubility is critical to ensure that the system has reached a true equilibrium between the dissolved and solid states. Shorter times may lead to an underestimation of the true solubility.

-

Analytical Method: HPLC-UV is a robust and widely accepted method for the quantification of small molecules. Its specificity allows for the accurate measurement of the analyte of interest, even in the presence of impurities. The validation of the analytical method, including linearity, accuracy, and precision, is a prerequisite for obtaining reliable solubility data.

Conclusion

The solubility of this compound is a critical parameter that will dictate its future as a potential drug candidate. The protocols outlined in this guide provide a comprehensive and scientifically rigorous approach to determining both its kinetic and thermodynamic solubility. By adhering to these methodologies, researchers can generate high-quality, reliable data that will enable informed decision-making and facilitate the progression of promising compounds through the drug discovery and development process.

References

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

ChemBK. (2024). 6-iodo (1H)indazole. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Iodo-1H-indazol-6-ol: A Technical Guide

Introduction

4-Iodo-1H-indazol-6-ol is a halogenated derivative of the indazole scaffold, a bicyclic heterocyclic system that is a cornerstone in medicinal chemistry and drug development. The introduction of an iodine atom at the C4 position and a hydroxyl group at the C6 position creates a molecule with significant potential for further functionalization, making it a valuable building block in the synthesis of bioactive compounds. The precise structural elucidation of such molecules is paramount for understanding their chemical reactivity and guiding drug discovery efforts.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in the public domain, this guide will present a detailed, predictive analysis based on established spectroscopic principles and data from structurally related analogs. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar indazole derivatives.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, namely the aromatic indazole core, the electron-donating hydroxyl group, and the electron-withdrawing and heavy iodine atom, will give rise to a unique spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the O-H proton of the hydroxyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.1 | s | - | Singlet due to the absence of adjacent protons. |

| H-5 | ~7.0 | s | - | Singlet, deshielded by the adjacent iodine atom. |

| H-7 | ~7.3 | s | - | Singlet, influenced by the adjacent hydroxyl group. |

| N1-H | ~13.0 | br s | - | Broad singlet, typical for N-H protons of indazoles. |

| O-H | ~9.5 | br s | - | Broad singlet, exchangeable with D₂O. |

Expert Interpretation: The use of DMSO-d₆ as a solvent is recommended to observe the exchangeable N-H and O-H protons. The downfield shift of the N-H proton is a characteristic feature of the indazole ring system. The predicted chemical shifts of the aromatic protons are based on the additive effects of the iodo and hydroxyl substituents on the indazole core.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~135 | Aromatic CH carbon. |

| C-4 | ~90 | Carbon bearing the iodine atom, significant upfield shift due to the heavy atom effect. |

| C-5 | ~115 | Aromatic CH carbon. |

| C-6 | ~155 | Carbon attached to the hydroxyl group, significantly deshielded. |

| C-7 | ~105 | Aromatic CH carbon. |

| C-3a | ~120 | Bridgehead carbon. |

| C-7a | ~140 | Bridgehead carbon. |

Expert Interpretation: The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of C-4, directly attached to the iodine atom. This "heavy atom effect" is a well-documented phenomenon. Conversely, the C-6 carbon, bonded to the electronegative oxygen of the hydroxyl group, is expected to be significantly deshielded and appear far downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| O-H Stretch | 3200-3600 | Broad, Strong | Characteristic of a hydroxyl group, broadened due to hydrogen bonding. |

| N-H Stretch | 3100-3300 | Medium | Typical for the N-H bond in the indazole ring. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Characteristic of C-H bonds on an aromatic ring. |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Indicates the presence of the aromatic indazole ring. |

| C-O Stretch | 1200-1300 | Strong | Associated with the phenolic hydroxyl group. |

| C-I Stretch | 500-600 | Weak-Medium | Characteristic of the carbon-iodine bond. |

Expert Interpretation: The IR spectrum will be dominated by a broad and strong absorption band in the high-frequency region, corresponding to the O-H stretching vibration. The presence of both O-H and N-H stretching bands will be a key indicator of the molecule's structure. The C-I stretch appears in the fingerprint region and may be weak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 273.96 | Molecular ion peak corresponding to the exact mass of C₇H₅IN₂O. |

| [M-I]⁺ | 147.04 | Loss of an iodine radical. |

| [M-HCN]⁺ | 246.96 | Loss of hydrogen cyanide from the pyrazole ring. |

Expert Interpretation: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. The fragmentation pattern can provide further structural information, with the loss of the iodine atom being a likely and significant fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

-

Consider performing 2D NMR experiments, such as COSY and HSQC, to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered this compound directly onto the ATR crystal.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to support the proposed structure.

Visualizations

Molecular Structure and Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The structural characterization of novel compounds like this compound is a critical step in the drug discovery pipeline. This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this molecule. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently identify and characterize this and other related indazole derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results.

References

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

PubChem. 6-iodo-1H-indazole. [Link]

An In-Depth Technical Guide to the Predicted Biological Significance of 4-Iodo-1H-indazol-6-ol

Abstract: The indazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2][3] This technical guide addresses the predicted biological significance of a novel, yet to be extensively characterized, derivative: 4-Iodo-1H-indazol-6-ol. While direct empirical data for this specific molecule is not yet prevalent in published literature, this document synthesizes established principles of indazole chemistry and pharmacology to construct a scientifically-grounded prospectus on its probable synthesis, mechanism of action, and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for targeted therapies.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its structural and electronic properties, particularly its ability to act as a bioisostere for indole and phenol, make it a versatile template for designing molecules that can interact with a wide array of biological targets. The indazole core is a key feature in several FDA-approved drugs, including the kinase inhibitors Axitinib, Pazopanib, and Niraparib, highlighting its importance in the development of targeted cancer therapies.[1] The therapeutic efficacy of these drugs stems from the ability of the indazole moiety to form critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases, leading to the modulation of aberrant cellular signaling pathways.[4]

The subject of this guide, this compound, incorporates three key functional motifs on this privileged scaffold:

-

The 1H-Indazole Core: Provides the fundamental structure for kinase hinge region binding.

-

A 6-hydroxyl (-OH) Group: Can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity and modifying solubility.

-

A 4-iodo (-I) Group: A large, lipophilic halogen that can form halogen bonds, create specific steric interactions, and serve as a reactive handle for further synthetic elaboration.

This unique combination of functionalities suggests that this compound is a compelling candidate for investigation as a modulator of protein kinase activity.

Proposed Synthesis of this compound

Direct functionalization of the indazole core, particularly at the C4 position, can be challenging due to regioselectivity issues.[5] Therefore, a multi-step, indirect approach is proposed for the synthesis of this compound. This strategy relies on the construction of a pre-functionalized precursor to ensure the desired substitution pattern. A plausible synthetic route is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 6-Hydroxyindazole A common route to 6-hydroxyindazoles is through the diazotization of 6-aminoindazole followed by hydrolysis.[6]

-

Suspend 6-aminoindazole in a mixture of water and sulfuric acid (1:1 v/v).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the mixture at 120 °C for 2 hours to facilitate the hydrolysis of the diazonium salt.

-

Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

-

Purify the crude product by recrystallization to yield 6-hydroxyindazole.[6]

Step 2: N-Protection of 6-Hydroxyindazole To prevent side reactions during the subsequent iodination step, the indazole nitrogen and the hydroxyl group should be protected. A suitable protecting group, such as tetrahydropyran (THP) or tert-butyloxycarbonyl (Boc), can be used.

Step 3: Directed Ortho-Metalation and Iodination This step is crucial for the regioselective introduction of iodine at the C4 position.

-

Dissolve the N-protected 6-hydroxyindazole in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add a strong base, such as n-butyllithium, dropwise to deprotonate the C7 position, which is activated by the adjacent protected nitrogen.

-

Introduce an electrophilic iodine source, such as iodine (I₂) or N-iodosuccinimide (NIS), to the reaction mixture.

-